1-Heptadecanol, 1-acetate

Description

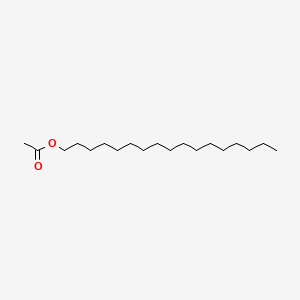

Structure

2D Structure

Properties

IUPAC Name |

heptadecyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-19(2)20/h3-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGBUNTANUVVMIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20231612 | |

| Record name | Heptadecyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20231612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

822-20-8 | |

| Record name | 1-Heptadecanol, 1-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=822-20-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptadecyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000822208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Heptadecyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20231612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Heptadecyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.356 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptadecyl acetate is typically synthesized through an esterification reaction between heptadecanol and acetic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and requires heating to drive the reaction to completion. The general reaction can be represented as follows:

C17H35OH+CH3COOH→C19H38O2+H2O

Industrial Production Methods: In industrial settings, the esterification process is carried out in large reactors where heptadecanol and acetic acid are mixed in the presence of a strong acid catalyst. The mixture is heated to around 150-200°C to facilitate the reaction. After the reaction is complete, the product is purified through distillation to remove any unreacted starting materials and by-products.

Types of Reactions:

Hydrolysis: Heptadecyl acetate can undergo hydrolysis in the presence of an acid or base to yield heptadecanol and acetic acid. Acidic hydrolysis involves heating the ester with water and a strong acid catalyst, while basic hydrolysis (saponification) involves a strong base like sodium hydroxide.

Oxidation: Although esters are generally resistant to oxidation, under strong oxidative conditions, heptadecyl acetate can be oxidized to produce heptadecanoic acid and other by-products.

Reduction: Reduction of heptadecyl acetate can yield heptadecanol, especially when using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Hydrolysis: Water, sulfuric acid (acidic hydrolysis), sodium hydroxide (basic hydrolysis).

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products Formed:

Hydrolysis: Heptadecanol and acetic acid.

Oxidation: Heptadecanoic acid.

Reduction: Heptadecanol.

Scientific Research Applications

Heptadecyl acetate has a wide range of applications in scientific research:

Chemistry: Used as a solvent and intermediate in organic synthesis. It is also employed in the study of esterification and hydrolysis reactions.

Biology: Acts as a pheromone in certain insect species, making it useful in entomological studies and pest control research.

Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic properties.

Industry: Utilized in the manufacture of fragrances, lubricants, and plasticizers. Its pleasant odor makes it a valuable component in perfumes and cosmetics.

Mechanism of Action

The mechanism of action of heptadecyl acetate varies depending on its application:

As a Pheromone: It interacts with specific olfactory receptors in insects, triggering behavioral responses such as attraction or repulsion.

In Chemical Reactions: Acts as a reactant or intermediate, undergoing transformations through well-defined organic reactions like esterification, hydrolysis, and reduction.

Comparison with Similar Compounds

Conclusion

Heptadecyl acetate is a versatile compound with significant applications in various fields of science and industry Its unique chemical properties and reactivity make it a valuable substance for research and practical applications

Biological Activity

Heptadecyl acetate, a fatty acid ester with the chemical formula CHO, has garnered attention in various biological and pharmacological studies due to its potential bioactive properties. This article explores the biological activity of heptadecyl acetate, focusing on its cytotoxicity, antimicrobial effects, and other pharmacological applications.

Heptadecyl acetate is classified as a long-chain fatty acid ester. Its structure consists of a heptadecyl group (derived from heptadecanoic acid) linked to an acetate group. This compound is primarily studied for its biological activities, including antimicrobial and anticancer properties.

Table 1: Cytotoxicity of Related Compounds

| Compound | IC (μg/ml) | Target Cell Line |

|---|---|---|

| Heptadecyl benzoate | 8.92 | HepG-2 |

| Doxorubicin | 1.25 | HepG-2 |

| Methyl dihydroxybenzoate | 25.66 | HepG-2 |

Antimicrobial Activity

Heptadecyl acetate's potential as an antimicrobial agent is supported by studies on similar compounds. Fatty acid esters have demonstrated significant antibacterial activity against various pathogens. For example, compounds derived from microbial sources have shown efficacy against bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .

The mechanisms underlying the biological activity of heptadecyl acetate may involve multiple pathways:

- Membrane Disruption : Fatty acid esters can integrate into bacterial membranes, leading to increased permeability and cell lysis.

- Inhibition of Cellular Processes : Similar compounds have been shown to interfere with cellular signaling pathways, potentially leading to apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have investigated the biological activity of fatty acids and their esters. Notably:

- Anticancer Activity : The anticancer properties of fatty acid derivatives have been well-documented. For instance, compounds like heptadecyl benzoate exhibit selective toxicity towards cancer cells while sparing normal cells .

- Antimicrobial Efficacy : The antimicrobial properties of fatty acids are attributed to their ability to disrupt bacterial cell membranes. Research indicates that various long-chain fatty acids possess broad-spectrum antibacterial effects .

Q & A

Basic Research Questions

Q. How is heptadecyl acetate quantified in plant tissue samples, and what analytical methods are recommended for reproducibility?

- Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is widely used for quantification. Key steps include:

- Sample preparation via solvent extraction (e.g., hexane or ethyl acetate) with internal standards (e.g., deuterated analogs) to control matrix effects .

- Column selection (e.g., DB-5MS capillary column) and temperature gradients optimized to resolve heptadecyl acetate from co-eluting compounds like fatty acid esters .

- Calibration curves using certified reference materials, with validation via spike-recovery tests (recovery rates >90% recommended) .

Q. What biological roles does heptadecyl acetate play in plant-insect interactions?

- Methodological Answer : In tea leaves, heptadecyl acetate concentrations decrease under methyl jasmonate treatment, suggesting a role in stress response or indirect defense signaling. Experimental validation involves:

- Comparative metabolomic profiling of treated vs. untreated tissues .

- Behavioral assays (e.g., olfactometer tests) to assess insect attraction/repulsion .

Q. What are the standard protocols for synthesizing heptadecyl acetate in laboratory settings?

- Methodological Answer : Synthesis typically involves esterification of 1-heptadecanol with acetic anhydride:

- Catalysis by sulfuric acid or lipases under reflux conditions .

- Purification via silica gel chromatography, with structural confirmation by NMR (¹H and ¹³C) and FT-IR (C=O stretch at ~1740 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictory data on heptadecyl acetate's concentration variations across plant species or treatments?

- Methodological Answer : Discrepancies may arise from differences in extraction protocols or environmental factors. Mitigation strategies include:

- Meta-analysis of published datasets with normalization to internal standards .

- Controlled experiments isolating variables (e.g., light, temperature) using factorial design .

- Statistical tools like ANOVA with post-hoc tests to identify confounding factors .

Q. What experimental designs are optimal for studying heptadecyl acetate's repellent effects on Varroa mites in apicultural research?

- Field trials : Establish control and experimental bee colonies, ensuring uniform brood frame counts and mite infestation baselines.

- Dose-response assays : Apply heptadecyl acetate at varying concentrations (e.g., 0.1–5 µg/mL) to assess repellency thresholds.

- Data collection : Quantify mite migration to brood cells vs. adult bees using stereomicroscopy and statistical models (e.g., logistic regression).

Q. How can researchers optimize heptadecyl acetate synthesis for high yield and minimal byproducts?

- Methodological Answer : Advanced approaches include:

- Green chemistry : Enzyme-catalyzed esterification (e.g., immobilized Candida antarctica lipase B) to reduce waste .

- Process optimization : Response Surface Methodology (RSM) to model variables (temperature, catalyst concentration) for maximum yield .

Q. What mechanistic studies elucidate heptadecyl acetate's role in queen bee egg-laying stimulation?

- Methodological Answer : Hypothesized pathways involve pheromone mimicry or endocrine disruption. Experimental frameworks:

- Transcriptomic analysis : Compare gene expression in queen ovaries exposed to heptadecyl acetate vs. controls .

- Receptor-binding assays : Use radiolabeled heptadecyl acetate to identify target proteins in bee tissues .

Data Presentation Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.